2-(4-Bromophenyl)naphthalene
Overview
Description
2-(4-Bromophenyl)naphthalene (CAS: 22082-99-1) is an OLED material with a chemical formula of C16H11Br and a molecular weight of 283.16 .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)naphthalene has been documented in various studies . One common method involves the reaction of 1-Bromo-4-iodobenzene with 2-Naphthaleneboronic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)naphthalene consists of a naphthalene ring attached to a bromophenyl group. The molecular formula is C16H11Br .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Bromophenyl)naphthalene are not widely documented, it is known that this compound is used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)naphthalene is a solid substance with a melting point of 131.0 to 135.0 °C and a boiling point of 394.3±11.0 °C . It has a density of 1.381±0.06 g/cm3 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2-(4-Bromophenyl)naphthalene: is utilized as an OLED material due to its desirable electronic properties . OLEDs are used in display and lighting technologies, where this compound contributes to the emission layer that produces light when an electric current is applied. Its high purity and stability under operational conditions make it a valuable component in developing more efficient and longer-lasting OLED devices.
Organic Semiconductor Building Blocks
This compound serves as a building block for organic semiconductors . Organic semiconductors are essential for flexible electronics, solar cells, and transistors. The bromine atom in 2-(4-Bromophenyl)naphthalene can undergo further chemical reactions to create a variety of semiconductor structures, which are pivotal in advancing organic electronic devices.
Material Science Research
In material science, 2-(4-Bromophenyl)naphthalene is studied for its thermal and mechanical properties . Researchers explore its behavior under different conditions to understand how it can be integrated into materials that require specific thermal stability or mechanical strength, such as aerospace materials and high-performance polymers.
Chemical Synthesis
As a reagent, 2-(4-Bromophenyl)naphthalene is involved in synthetic chemistry for creating complex molecules . Its bromine group is reactive and can be used to form new bonds with other organic molecules, aiding in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Chromatography
In analytical chemistry, particularly chromatography, 2-(4-Bromophenyl)naphthalene can be used as a standard or reference compound . Its distinct chemical signature helps in the calibration of equipment and the comparison of chromatographic results when analyzing complex mixtures.
Photovoltaic Research
The photovoltaic industry benefits from 2-(4-Bromophenyl)naphthalene due to its potential in developing organic photovoltaic cells (OPVs) . OPVs are an emerging technology that offers a lightweight and flexible alternative to traditional silicon-based solar cells. This compound’s electronic properties are crucial for enhancing the efficiency of light absorption and conversion into electricity.
Drug Discovery
In the pharmaceutical field, 2-(4-Bromophenyl)naphthalene may be used as a precursor or intermediate in drug discovery processes . Its structure allows for the creation of diverse bioactive molecules that can be tested for therapeutic effects against various diseases.
Advanced Coatings
Lastly, 2-(4-Bromophenyl)naphthalene is explored for its use in advanced coatings . Coatings with specific optical or electronic properties are needed for protective films, anti-reflective surfaces, and other specialized applications. The compound’s molecular structure can be tailored to enhance these properties, leading to innovative coating solutions.
Safety and Hazards
The safety data sheet for 2-(4-Bromophenyl)naphthalene indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Biochemical Pathways
It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.
Result of Action
It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.
properties
IUPAC Name |
2-(4-bromophenyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODOTSIOILVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420136 | |
Record name | 2-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)naphthalene | |
CAS RN |
22082-99-1 | |
Record name | 2-(4-bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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